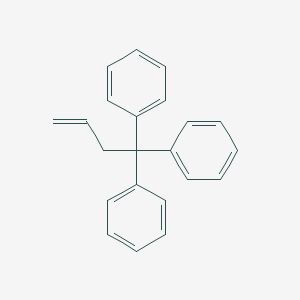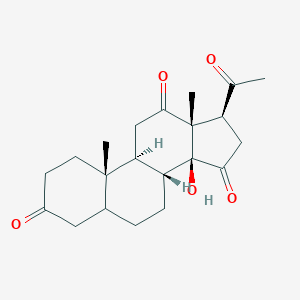
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-, also known as 14-Hydroxy-PTX-3, is a natural product isolated from the roots of the plant Pentalinon andrieuxii. It belongs to the class of pregnane steroids and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is not fully understood. However, it has been found to interact with various cellular targets, including the glucocorticoid receptor, the nuclear factor-kappaB pathway, and the mitogen-activated protein kinase pathway. These interactions lead to the modulation of gene expression and the regulation of cellular processes.
Biochemical and physiological effects:
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells and has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, the low yield of the isolation process and the complexity of the synthesis method can be a limitation. Additionally, the mechanism of action of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is not fully understood, which can make it challenging to interpret the results of lab experiments.
Orientations Futures
There are several future directions for the study of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3. One direction is to further investigate its potential therapeutic applications, particularly in the fields of cancer and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify its cellular targets. Additionally, the development of more efficient synthetic methods can increase the availability of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 for research purposes.
Conclusion:
In conclusion, 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is a natural product with potential therapeutic applications in various fields. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, the complexity of its synthesis method and the lack of understanding of its mechanism of action can be challenging. Future research should focus on elucidating its mechanism of action and identifying its cellular targets, as well as developing more efficient synthetic methods.
Méthodes De Synthèse
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is a natural product that can be isolated from the roots of Pentalinon andrieuxii. However, the yield of the isolation process is low, and therefore, synthetic methods have been developed. The synthesis of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 involves several steps, including the conversion of pregnenolone to 14beta-hydroxypregnenolone, which is then oxidized to form 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3.
Applications De Recherche Scientifique
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Propriétés
Numéro CAS |
16396-79-5 |
|---|---|
Nom du produit |
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy- |
Formule moléculaire |
C21H28O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(8R,9S,10S,13R,14S,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,12,15-trione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-18(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)16(14)10-17(24)20(15,21)3/h12,14-16,26H,4-10H2,1-3H3/t12?,14-,15-,16+,19+,20+,21-/m1/s1 |
Clé InChI |
DXTCOAKAGUSQTQ-SKSQFXBUSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C)O |
SMILES canonique |
CC(=O)C1CC(=O)C2(C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C)O |
Synonymes |
14β-Hydroxypregnane-3,12,15,20-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



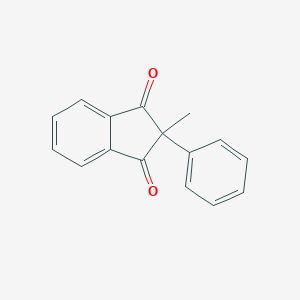


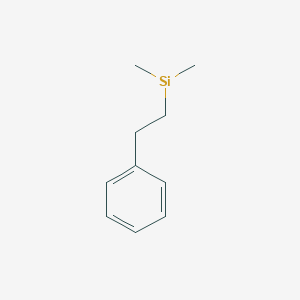
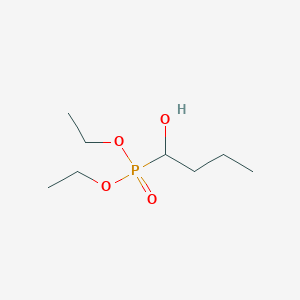
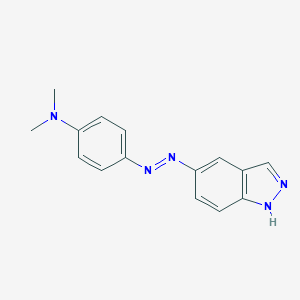

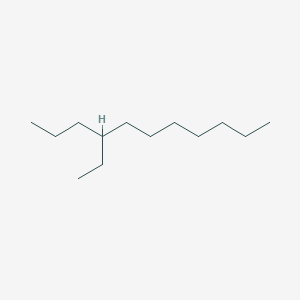

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)

